molecular formula C22H26N4O2 B4774797 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea

Cat. No. B4774797
M. Wt: 378.5 g/mol
InChI Key: IPXHYLRZKNGHCF-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea, also known as DMPU, is a widely used reagent in organic synthesis. It is a colorless, odorless, and non-toxic compound that has been extensively studied for its unique properties and applications in various scientific fields.

Scientific Research Applications

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea has a wide range of applications in scientific research. It is widely used as a reagent in organic synthesis for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. This compound is also used as a solvent in various chemical reactions and as a catalyst in several organic reactions. In addition, this compound has been studied for its potential applications in the field of electrochemistry, where it has been shown to enhance the performance of electrochemical devices.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea is not fully understood. However, it is believed to act as a hydrogen bond acceptor and a Lewis base, which makes it a useful reagent in several chemical reactions. This compound has been shown to stabilize reactive intermediates and to facilitate the formation of new chemical bonds. Its unique properties make it a valuable tool in organic synthesis.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic. In addition, this compound has been reported to have low acute toxicity and is not expected to cause any adverse health effects.

Advantages and Limitations for Lab Experiments

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea has several advantages as a reagent in organic synthesis. It is a versatile reagent that can be used in various chemical reactions. It is also non-toxic and non-carcinogenic, making it a safer alternative to other reagents. However, this compound has some limitations as well. It is a relatively expensive reagent and requires special handling and storage conditions. In addition, it may not be suitable for certain chemical reactions due to its unique properties.

Future Directions

There are several future directions for the study of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea. One area of research is the development of new synthetic methods using this compound as a reagent. Another area of research is the study of its potential applications in electrochemistry. In addition, the biochemical and physiological effects of this compound need to be studied further to determine its safety for use in various scientific applications.
Conclusion
In conclusion, this compound is a versatile reagent that has several applications in scientific research. Its unique properties make it a valuable tool in organic synthesis, electrochemistry, and other fields. The synthesis method of this compound is well-established and the compound has been extensively studied for its properties and applications. While there are some limitations to its use, this compound remains a valuable reagent for scientific research.

properties

IUPAC Name

1-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-5-28-20-12-10-19(11-13-20)23-22(27)24-21-16(3)25-26(17(21)4)14-18-8-6-15(2)7-9-18/h6-13H,5,14H2,1-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXHYLRZKNGHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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